N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-5-6-12(20-9)11(17)8-15-13(18)10-4-3-7-16(2)14(10)19/h3-7,11,17H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSBYMNPOEJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CN(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyethyl Group: The next step is the introduction of the hydroxyethyl group to the furan ring. This can be done via a nucleophilic substitution reaction using ethylene oxide or similar reagents.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride can convert the hydroxy group to a chloro group, which can then be further substituted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics for particular applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Aryl Substituents
Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () share the 1,2-dihydropyridine-3-carboxamide core but differ in substituents. Key comparisons include:
- Substituent Effects : The bromo-methylphenyl group in the analog introduces steric bulk and electronegativity, contrasting with the target compound’s polar hydroxyethyl-furan substituent. This difference likely alters solubility, with the target being more hydrophilic due to its hydroxyl group.
- Planarity and Conjugation: The analog exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings) due to π-conjugation via the amide bridge .
- Hydrogen Bonding and Crystal Packing : The analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The target’s hydroxyl group could enable additional intermolecular hydrogen bonds, influencing crystal packing and stability.
Dihydropyridine Derivatives with Furan Substituents
Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, ) highlight the role of furan in dihydropyridine systems:
- Electronic Effects : The target’s 5-methylfuran-2-yl group may enhance electron-donating effects compared to simple furyl substituents, altering redox properties or binding affinity in biological systems.
- Substituent Diversity: AZ331 incorporates a thioether and cyano group, increasing lipophilicity and metabolic stability relative to the target’s hydroxyl group . This suggests the target may exhibit improved aqueous solubility but reduced membrane permeability.
Furopyridine Derivatives
Compounds like 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature fused furopyridine cores:
- Core Structure Differences : The furo[2,3-b]pyridine core in introduces rigidity and extended conjugation absent in the target’s dihydropyridine system. This could affect binding interactions in pharmacological contexts.
- Fluorinated Substituents : The trifluoroethyl group in increases lipophilicity and resistance to oxidative metabolism compared to the target’s hydroxyethyl group .
Key Comparative Data Table
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, leveraging boronic acid derivatives for coupling. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid intermediates (e.g., acid chlorides) with amines under basic conditions (pyridine or NEt₃) to form the carboxamide moiety .
- Solvent and temperature control : Use polar aprotic solvents (DMF, MeOH) at 65–100°C to optimize reaction rates and minimize side products .
- Purification : Employ silica gel chromatography (TLC monitoring) with gradients of petroleum ether/ethyl acetate (3:1 to 1:1) to isolate intermediates .
- Yield optimization : Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of aromatic amines) to drive reactions to completion .
Q. How can the molecular structure of this compound be characterized experimentally?
- X-ray crystallography : Resolve the keto-amine tautomer and confirm planar conformation via dihedral angle analysis (e.g., 8.38° between aromatic rings) .
- NMR spectroscopy : Assign peaks for the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons), hydroxyethyl group (δ 4.2–4.5 ppm), and methylfuran (δ 2.3 ppm for CH₃) .
- HPLC : Monitor reaction progress and assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. Which functional groups are critical for its biological activity?
- Dihydropyridine core : Essential for redox activity and binding to enzymatic targets (e.g., NADPH oxidases) .
- 5-Methylfuran moiety : Enhances lipophilicity and π-stacking interactions with hydrophobic protein pockets .
- Hydroxyethyl linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase or protease targets) .
Analog studies show fluorine/methoxy groups improve metabolic stability .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and purity?
- Factor screening : Use Plackett-Burman designs to identify critical variables (temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Apply central composite designs to model nonlinear relationships (e.g., solvent ratio vs. yield) and predict optimal conditions .
- Robustness testing : Validate reproducibility across 3–5 batches with controlled humidity and inert atmospheres (N₂/Ar) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests) .
- Purity verification : Re-analyze compounds via HPLC-MS to rule out impurities (>99% purity required for SAR studies) .
- Computational docking : Compare binding modes of active/inactive analogs using AutoDock Vina or Schrödinger Suite to identify critical interactions .
Q. What computational strategies predict pharmacokinetic properties of this compound?
- QSAR modeling : Train models on PubChem datasets to estimate logP (2.5–3.5), polar surface area (80–100 Ų), and bioavailability .
- ADME prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å over 100 ns) to confirm target engagement .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Protective equipment : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation or hydrolysis .
- Disposal : Degrade residuals via alkaline hydrolysis (pH >12, 24 hrs) followed by incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
